molecular formula C10H17NO B6228829 1-(but-3-yn-1-yl)-4-methylpiperidin-4-ol CAS No. 1517358-22-3

1-(but-3-yn-1-yl)-4-methylpiperidin-4-ol

Cat. No. B6228829
CAS RN: 1517358-22-3
M. Wt: 167.2
InChI Key:
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Description

The compound “1-(but-3-yn-1-yl)piperazine” is an organic compound with the molecular formula C8H14N2 . It is structurally similar to the requested compound, but lacks the 4-methyl group on the piperidine ring .


Synthesis Analysis

While specific synthesis methods for “1-(but-3-yn-1-yl)-4-methylpiperidin-4-ol” were not found, a related compound, “tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate”, has been synthesized starting from commercially available 4-bromo-1H-indole and using simple reagents .


Molecular Structure Analysis

The molecular structure of “1-(but-3-yn-1-yl)piperazine” consists of a piperazine ring with a but-3-yn-1-yl group attached . The structure of “But-3-yn-1-yl methanesulfonate”, another related compound, is represented by the InChI code 1S/C5H8O3S/c1-2-3-6-10(7,8)9/h1H,3-6H2,2H3.


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(but-3-yn-1-yl)piperazine” include a predicted boiling point of 220.0±25.0 °C, a predicted density of 0.934±0.06 g/cm3, and a predicted pKa of 9.12±0.10 .

Safety and Hazards

The safety and hazards of “1-(but-3-yn-1-yl)piperazine” include hazard statements H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

While specific future directions for “1-(but-3-yn-1-yl)-4-methylpiperidin-4-ol” were not found, the use of related compounds in peptide photoaffinity labeling suggests potential applications in biochemical research .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(but-3-yn-1-yl)-4-methylpiperidin-4-ol involves the addition of a but-3-yn-1-yl group to a piperidine ring, followed by the introduction of a hydroxyl group at the 4-position of the piperidine ring. This can be achieved through a series of reactions involving the appropriate starting materials and reagents.", "Starting Materials": ["4-methylpiperidine", "but-3-yn-1-ol", "sodium hydride", "iodomethane", "hydrogen gas", "palladium on carbon", "water", "hydrochloric acid"], "Reaction": ["1. Treatment of 4-methylpiperidine with sodium hydride in THF to generate the corresponding piperidine anion.", "2. Addition of but-3-yn-1-ol to the piperidine anion to form 1-(but-3-yn-1-yl)-4-methylpiperidine.", "3. Reaction of 1-(but-3-yn-1-yl)-4-methylpiperidine with iodomethane in the presence of a base to introduce a methyl group at the 4-position of the piperidine ring.", "4. Reduction of the nitro group using hydrogen gas and palladium on carbon to form 1-(but-3-yn-1-yl)-4-methylpiperidin-4-amine.", "5. Conversion of the amine to the hydrochloride salt using hydrochloric acid.", "6. Treatment of the hydrochloride salt with sodium hydroxide to generate 1-(but-3-yn-1-yl)-4-methylpiperidin-4-ol."]}

CAS RN

1517358-22-3

Product Name

1-(but-3-yn-1-yl)-4-methylpiperidin-4-ol

Molecular Formula

C10H17NO

Molecular Weight

167.2

Purity

95

Origin of Product

United States

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